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Compound of Interest

Compound Name: BMS-935177

Cat. No.: B10789979

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the kinase selectivity profile
of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The
information presented herein is intended to support researchers and drug development
professionals in understanding the molecular interactions and potential therapeutic applications
of this compound.

Introduction

BMS-935177 is a small molecule inhibitor targeting Bruton's Tyrosine Kinase (BTK), a non-
receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2] As a
key component of the B-cell receptor (BCR) signaling pathway, BTK has emerged as a
significant therapeutic target for B-cell malignancies and autoimmune diseases.[2] BMS-
935177 distinguishes itself as a reversible inhibitor, offering a different pharmacological profile
compared to covalent BTK inhibitors.[3] This guide focuses on its selectivity against a panel of
other kinases, a critical aspect for predicting its therapeutic window and potential off-target
effects.

Quantitative Kinase Selectivity Profile

BMS-935177 demonstrates high potency for its primary target, BTK, with a reported IC50 value
of approximately 2.8 to 3 nM.[3] Its selectivity has been assessed against various other
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kinases, revealing a favorable profile with significant margins for key off-targets. The following
table summarizes the available quantitative data on the kinase selectivity of BMS-935177.

Selectivity
Target Kinase IC50 (nM) Fold vs. BTK Kinase Family Notes
(approx.)
BTK 28-3 1 Tec Primary Target
TEC - 5-67 Tec
BMX - 5-67 Tec
ITK - 5-67 Tec
TXK - 5-67 Tec
Greater than 50-
fold selectivity
SRC - >1100 Src
over the SRC
family in general.
TRKA <150 >50 Trk
HER4 <150 >50 EGFR
TRKB <150 >50 Trk
RET <150 >50 RTK

Note: A comprehensive kinome scan dataset with IC50 values for a broader panel of kinases is
not publicly available in the referenced literature. The selectivity against the Tec family kinases
is presented as a range as specific IC50 values were not provided in the source material.

Experimental Protocols

The determination of the kinase selectivity profile of a compound like BMS-935177 involves a
series of robust biochemical assays. Below are detailed methodologies representative of those
used in the industry.

General Kinase Selectivity Profiling (Biochemical Assay)
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Objective: To determine the inhibitory activity of BMS-935177 against a large panel of purified
kinases.

Methodology: A common method for broad kinase profiling is the radiometric kinase assay.

Materials:

o Purified recombinant kinases

o Specific peptide or protein substrates for each kinase

o BMS-935177 (serially diluted)

o [y-3¥P]ATP (radiolabeled ATP)

» Kinase reaction buffer (e.g., HEPES, MgClz, DTT)

e 96- or 384-well plates

« Filter plates or membranes

e Scintillation counter

Procedure:

Compound Preparation: Prepare a series of dilutions of BMS-935177 in DMSO.

o Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the specific
kinase, and its corresponding substrate.

e Inhibitor Addition: Add the diluted BMS-935177 or DMSO (vehicle control) to the wells.

e Initiation of Reaction: Initiate the kinase reaction by adding [y-33P]ATP.

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period
(e.g., 60 minutes).

o Termination and Capture: Terminate the reaction and spot the reaction mixture onto filter
plates. The phosphorylated substrate will bind to the filter.
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e Washing: Wash the filter plates to remove unincorporated [y-3P]ATP.
o Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

o Data Analysis: Calculate the percentage of kinase inhibition for each concentration of BMS-
935177 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-
response curve.

Specific BTK Inhibition Assay (Fluorescence-Based)

Obijective: To precisely determine the IC50 of BMS-935177 against its primary target, BTK.
Methodology: A fluorescence-based mobility-shift assay is a common and precise method.

Materials:

Recombinant human BTK enzyme (e.g., 1 nM final concentration)

o Fluoresceinated peptide substrate (e.g., 1.5 uM final concentration)

o ATP (at a concentration near the Km, e.g., 20 uM)

o BMS-935177 (serially diluted)

o Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgClz, 0.015% Brij 35, 4 mM DTT)

o 384-well V-bottom plates

o EDTA solution (to stop the reaction)

o Microfluidic capillary electrophoresis instrument

Procedure:

o Compound Dispensing: Dispense serial dilutions of BMS-935177 in DMSO into the wells of a
384-well plate.

» Reagent Addition: Add human recombinant BTK, the fluoresceinated peptide substrate, and
ATP to the wells. The final volume is typically around 30 L.
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 Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase
reaction to proceed.

» Reaction Termination: Stop the reaction by adding an EDTA solution (e.g., 45 pL of 35 mM
EDTA).

e Analysis: Analyze the reaction mixture using a microfluidic capillary electrophoresis
instrument. This separates the phosphorylated and non-phosphorylated fluorescent peptide

based on their charge and size.

o Data Quantification: Quantify the amount of phosphorylated product by measuring the
fluorescence signal.

o |C50 Determination: Calculate the percentage of inhibition at each BMS-935177
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

Visualizing the Core Signaling Pathway and
Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the
following diagrams were generated using Graphviz (DOT language).
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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of BMS-
935177.
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Caption: General experimental workflow for determining the kinase selectivity profile of an
inhibitor.

Conclusion

BMS-935177 is a highly potent and selective reversible inhibitor of BTK. The available data
indicates a favorable selectivity profile, with significant margins against other members of the
Tec and Src kinase families, as well as other key kinases. This high selectivity is a promising
attribute for minimizing off-target effects and enhancing the therapeutic index. The
experimental protocols outlined in this guide provide a framework for the robust evaluation of
kinase inhibitors. Further comprehensive kinome-wide screening will be beneficial for a more
complete understanding of the off-target landscape of BMS-935177.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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